molecular formula C18H25N3O5 B2573293 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea CAS No. 894016-81-0

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea

Cat. No. B2573293
CAS RN: 894016-81-0
M. Wt: 363.414
InChI Key: ZWOAGAFPZZWDKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea is a useful research compound. Its molecular formula is C18H25N3O5 and its molecular weight is 363.414. The purity is usually 95%.
BenchChem offers high-quality 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electron Transfer across Hydrogen Bonds

Research has explored the electron transfer capabilities across multiple hydrogen bonds in compounds featuring urea ligands. Studies have provided evidence that dimeric structures, maintained in nonpolar solvents, facilitate reversible oxidation without potential splitting for individual redox-active moieties. This insight suggests the potential for designing compounds with enhanced electron transfer capabilities, crucial for applications in catalysis and materials science (Pichlmaier et al., 2009).

Complexation-induced Unfolding of Heterocyclic Ureas

The complexation-induced unfolding of heterocyclic ureas has been investigated, revealing the formation of multiply hydrogen-bonded complexes. This study underscores the structural adaptability of urea-based compounds, which can be significant in developing molecular recognition systems and self-assembling materials (Corbin et al., 2001).

Synthesis and Antimicrobial Activity

The synthesis and antimicrobial activity of N-substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4-b)pyridine-2-yl]ureas have been documented. Such studies highlight the potential of urea derivatives in creating new antimicrobial agents, pointing towards their applications in pharmaceuticals and biotechnology (Reddy et al., 2003).

Anticancer Agents Development

Research into the synthesis and biological evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents has been conducted. This work illustrates the role of urea derivatives in medicinal chemistry, particularly in designing compounds with potential anticancer properties (Feng et al., 2020).

Anion Coordination Chemistry

The anion coordination chemistry of protonated urea-based ligands has been explored, demonstrating their capacity to form complexes with inorganic oxo-acids. Such findings are crucial for the development of sensors and separation materials based on specific anion recognition capabilities (Wu et al., 2007).

properties

IUPAC Name

1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(oxolan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O5/c1-24-15-6-5-13(9-16(15)25-2)21-11-12(8-17(21)22)20-18(23)19-10-14-4-3-7-26-14/h5-6,9,12,14H,3-4,7-8,10-11H2,1-2H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWOAGAFPZZWDKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCC3CCCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea

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